Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate
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Overview
Description
Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl 6-iodo-2-phenylquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-phenylquinoline-4-carboxylic acid: This can be achieved through a Doebner reaction, where aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted under specific conditions.
Phenacylation: The final step involves the esterification of the carboxylic acid group with phenacyl bromide under basic conditions to yield this compound.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenacyl group can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced phenacyl derivatives.
Hydrolysis: Formation of 6-iodo-2-phenylquinoline-4-carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of phenacyl 6-iodo-2-phenylquinoline-4-carboxylate is primarily related to its interaction with specific molecular targets:
Comparison with Similar Compounds
Phenacyl 6-iodo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:
2-Phenylquinoline-4-carboxylic acid: Lacks the phenacyl and iodine substituents, which may result in different biological activities.
6-Fluoro-2-phenylquinoline-4-carboxylic acid: Substitution of iodine with fluorine may alter its chemical reactivity and biological properties.
2-Phenylquinoline-4-carbohydrazide: Contains a hydrazide group instead of the phenacyl ester, which may affect its mechanism of action and applications.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenacyl 6-iodo-2-phenylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16INO3/c25-18-11-12-21-19(13-18)20(14-22(26-21)16-7-3-1-4-8-16)24(28)29-15-23(27)17-9-5-2-6-10-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIMPWLNRMYWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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